Cyanine7 carboxylic acid (chloride)
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Overview
Description
Cyanine7 carboxylic acid (chloride) is a near-infrared fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photophysical properties, including high molar extinction coefficient, high fluorescence quantum yield, and relatively long absorption and emission wavelengths . This compound is particularly valuable in biological imaging and labeling applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7 carboxylic acid (chloride) can be synthesized through several methods. One common approach involves the reaction of an indole derivative with a carboxylic acid derivative under specific conditions. The synthesis typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Cyanine7 carboxylic acid (chloride) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 carboxylic acid (chloride) undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chloride) with a nucleophile.
Condensation reactions: These reactions involve the formation of a larger molecule through the combination of two smaller molecules, often with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in reactions with Cyanine7 carboxylic acid (chloride) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts or activating agents .
Major Products Formed
The major products formed from reactions involving Cyanine7 carboxylic acid (chloride) depend on the specific reagents and conditions used. For example, reactions with amines can produce amides, while reactions with alcohols can yield esters .
Scientific Research Applications
Cyanine7 carboxylic acid (chloride) has a wide range of applications in scientific research, including:
Biological Imaging: It is used as a fluorescent marker for imaging biological tissues and cells due to its near-infrared emission, which allows for deep tissue penetration and minimal background interference.
Drug Delivery: The compound is used in the development of drug delivery systems, where it helps track the distribution and release of therapeutic agents.
Molecular Probes: Cyanine7 carboxylic acid (chloride) is employed in the design of molecular probes for detecting specific biomolecules and studying biological processes.
Mechanism of Action
The mechanism of action of Cyanine7 carboxylic acid (chloride) involves its interaction with biomolecules, such as proteins and nucleic acids. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding . This property makes it a valuable tool for studying DNA and other biomolecules in various research applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Cyanine7 carboxylic acid (chloride) include:
- Cyanine3 carboxylic acid
- Cyanine5 carboxylic acid
- Cyanine5.5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
Uniqueness
Cyanine7 carboxylic acid (chloride) is unique due to its near-infrared emission, which provides advantages in biological imaging applications. Its high molar extinction coefficient and fluorescence quantum yield make it particularly effective for deep tissue imaging and minimal background interference .
Properties
Molecular Formula |
C37H45ClN2O2 |
---|---|
Molecular Weight |
585.2 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |
Origin of Product |
United States |
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